![molecular formula C11H17N3O2 B2824713 2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034265-28-4](/img/structure/B2824713.png)

2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

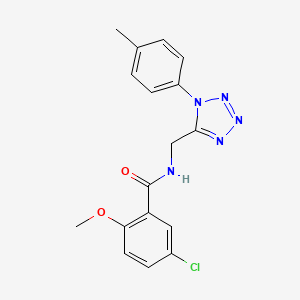

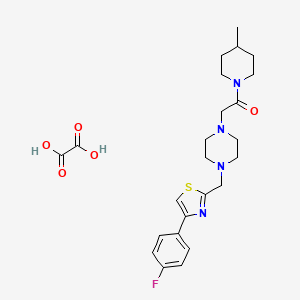

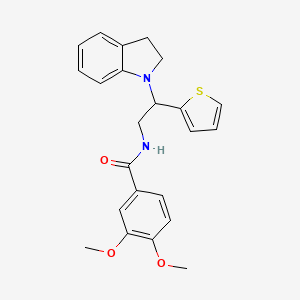

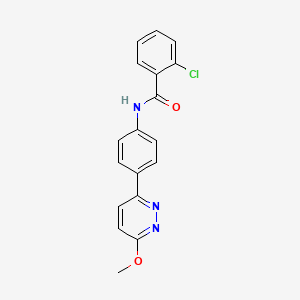

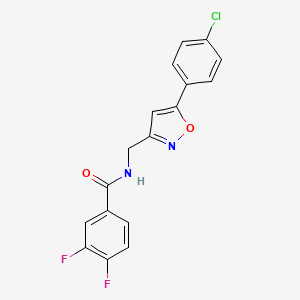

“2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide” is a chemical compound. It’s part of a set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . These building blocks are synthesized in a cost-efficient manner and are important for medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . This forms pyrazolo-pyridine carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords the tetrahydropyrazolo-pyridine carboxylates .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . This forms pyrazolo-pyridine carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords the tetrahydropyrazolo-pyridine carboxylates .Applications De Recherche Scientifique

Anticancer Activity

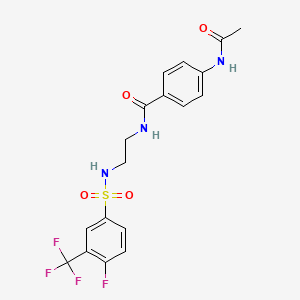

Research on derivatives similar to 2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide has shown potential anticancer properties. A study by Al-Sanea et al. (2020) focused on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives. These compounds were synthesized with different aryloxy groups attached to the pyrimidine ring, using methyl 3-methoxy-5-methylbenzoate as the key intermediate. One compound demonstrated significant cancer cell growth inhibition against various cancer cell lines, indicating the potential for further exploration in anticancer agent development (Al-Sanea et al., 2020).

Antioxidant Activity

Another study by Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives and their coordination complexes. These compounds exhibited significant antioxidant activity as determined by various in vitro assays, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays. The study highlights the potential use of these compounds in developing antioxidant therapies (Chkirate et al., 2019).

Heterocyclic Compound Synthesis

The chemistry of heterocyclic compounds, including pyrazolo[1,5-a]pyridines, is of significant interest in medicinal chemistry. A study by Ochi et al. (1976) demonstrated the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, providing insights into the chemical behavior and potential applications of such compounds in drug development and organic synthesis (Ochi et al., 1976).

Synthesis of Heterocycles with Aldehyde Functionality

Mahata et al. (2003) explored the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for the synthesis of various heterocycles, demonstrating the versatility of such compounds in organic synthesis. This study provides a foundation for the development of new synthetic methodologies that could be applied to the synthesis of compounds related to this compound (Mahata et al., 2003).

Orientations Futures

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold, which “2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide” is based on, is an important building block for medicinal chemistry . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .

Mécanisme D'action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The compound interacts with the HBV core protein, leading to conformational changes that disrupt the virus’s life cycle .

Biochemical Pathways

The compound affects the HBV life cycle by interacting with the core protein . This interaction leads to conformational changes that inhibit the virus’s ability to replicate and infect new cells .

Result of Action

The result of the compound’s action is the inhibition of HBV replication . By interacting with the HBV core protein and causing conformational changes, the compound prevents the virus from continuing its life cycle, thereby reducing the viral load .

Propriétés

IUPAC Name |

2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-16-8-11(15)12-6-9-7-13-14-5-3-2-4-10(9)14/h7H,2-6,8H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMRYOYYRIETHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=C2CCCCN2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2824632.png)

![N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2824633.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2824634.png)

![(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2824641.png)

![(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2824642.png)

![2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2824645.png)

![1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2824650.png)

![(E)-N1-(pyridin-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2824652.png)